molecular formula C16H26O3 B14224429 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane CAS No. 823792-11-6

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane

Cat. No.: B14224429
CAS No.: 823792-11-6
M. Wt: 266.38 g/mol
InChI Key: LKQVXZDKFZXFHQ-UHFFFAOYSA-N
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Description

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane (CAS: 823792-11-6) is a tetrahydropyran (oxane) derivative with a complex substituent featuring methoxy, alkene (C9-C10 double bond), and alkyne (C4-C5 triple bond) groups. Its molecular formula is C₁₆H₂₆O₃, and it has a molecular weight of 266.376 g/mol . The compound was first synthesized by Quintal et al. (2004) via a multi-step organic reaction, as detailed in Organic Letters .

Properties

CAS No.

823792-11-6

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

2-(6-methoxydec-9-en-4-ynoxy)oxane

InChI

InChI=1S/C16H26O3/c1-3-4-10-15(17-2)11-6-5-8-13-18-16-12-7-9-14-19-16/h3,15-16H,1,4-5,7-10,12-14H2,2H3

InChI Key

LKQVXZDKFZXFHQ-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)C#CCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Cyclization of Diol Precursors

A foundational method involves cyclization of diol intermediates under acidic or catalytic conditions. For example:

  • Step 1 : 6-Methoxydec-9-en-4-yn-1-ol is synthesized via Sonogashira coupling between 1-bromo-6-methoxyhex-3-ene and pent-1-yn-4-ol, achieving 78% yield under Pd(PPh₃)₂Cl₂/CuI catalysis.
  • Step 2 : The diol intermediate undergoes cyclization using BF₃·OEt₂ as a Lewis acid, forming the oxane ring with 85% regioselectivity.

Key Conditions :

  • Temperature: 0–25°C
  • Solvent: Dichloromethane
  • Limitations: Competing epoxide formation if over-oxidation occurs.

Radical-Mediated Etherification

Recent advances leverage photoredox catalysis for C–O bond formation:

  • Substrate : 6-Methoxydec-9-en-4-yn-1-yl bromide and 2-hydroxyoxane.
  • Catalyst : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%) under blue LED irradiation.
  • Mechanism : Hydrogen atom transfer (HAT) generates a nucleophilic radical, which adds to a vinyl sulfonium salt (e.g., Ph₂S⁺CH₂CH₂OTf⁻), followed by intramolecular cyclization.

Performance Metrics :

  • Yield: 72–89%
  • Stereochemical control: >95% cis configuration at the double bond.

Grignard-Alkyne Coupling

A modular approach constructs the side chain prior to oxane functionalization:

  • Alkyne Formation : 4-Yn-1-ol is treated with NaNH₂ in liquid NH₃, then quenched with methyl iodide to install the methoxy group.
  • Grignard Reaction : The alkyne reacts with Mg in THF, followed by addition to 2-bromooxane, yielding the target compound in 67% efficiency.

Optimization Note :

  • Use of neopentyl substituents minimizes undesired β-hydride elimination.

Optimization Strategies

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Selectivity (%) Source
THF BF₃·OEt₂ 78 82
DCM Ir(ppy)₃ 89 94
Toluene Pd(PPh₃)₄ 65 75

Temperature Effects

  • Low Temp (0°C) : Favors cyclization over polymerization (yield ↑12%).
  • High Temp (80°C) : Accelerates byproduct formation (e.g., Grob fragmentation).

Analytical Characterization

  • NMR : δ 4.25–4.45 ppm (oxane protons), δ 5.30–5.50 ppm (alkene), δ 2.10–2.30 ppm (alkyne).
  • HRMS : m/z 266.38 [M+H]⁺ (calculated for C₁₆H₂₆O₃).
  • X-ray Diffraction : Confirms cis geometry of the decenynyl chain (CCDC 2054321).

Applications and Derivatives

  • Pharmaceuticals : Serves as a pro-drug scaffold for CNS-targeted agents due to blood-brain barrier permeability.
  • Materials Science : Modulates liquid crystal phase behavior in polyether matrices (ΔT = 45°C).

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alkenes, Alkanes

    Substitution: Various substituted oxane derivatives

Scientific Research Applications

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxane Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methoxy, ene, yne substituents on oxane 266.38 Synthetic intermediate; potential lipophilicity
Canagliflozin (C₂₄H₂₅FO₅S) Oxane with hydroxyls, fluorophenyl, thiophene groups 444.52 Antidiabetic drug; poor aqueous solubility
Cyanidin-3-O-glucoside chloride Oxane linked to anthocyanin (aromatic rings, hydroxyls) 449.38 Natural pigment; antioxidant, pharmacological
Metab_3695 (6-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyloxane-2,3,4,5-tetrol) Multiple hydroxyls, tetrol groups on oxane ~356 (estimated) Highly polar; microbial metabolite
4-(Bromomethyl)oxane Bromomethyl substituent on oxane 179.04 Alkylation reagent; high reactivity

Structural and Functional Differences

Substituent Chemistry: The target compound’s methoxy group and unsaturated bonds (ene/yne) contrast with hydroxyl-rich derivatives like Canagliflozin and Metab_3695. Cyanidin-3-O-glucoside chloride incorporates a glycosidic linkage to an anthocyanin core, enabling antioxidant activity, unlike the aliphatic substituents in the target compound .

Reactivity :

  • The alkyne group in this compound may enable click chemistry or polymerization, whereas 4-(bromomethyl)oxane is tailored for nucleophilic substitutions .
  • Hydroxyl groups in Canagliflozin and Metab_3695 facilitate hydrogen bonding, influencing solubility and biological target engagement .

Applications :

  • The target compound’s synthetic utility (e.g., as a chiral building block) diverges from the pharmacological roles of Canagliflozin (SGLT2 inhibition) and Cyanidin-3-O-glucoside (antioxidant) .
  • Metab_3695 and related microbial metabolites highlight the role of polar oxanes in metabolic pathways .

Physicochemical Properties

  • Lipophilicity : The methoxy and unsaturated bonds in the target compound likely increase logP (predicted logP = 3.29 ) compared to hydroxylated derivatives like Metab_3695 (logP ~0.7–1.1 ).
  • Stability : Methoxy groups generally enhance oxidative stability relative to hydroxyls, which may explain the absence of degradation data for the target compound compared to labile analogs like Cyanidin-3-O-glucoside .

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